N-(2-Chloroethyl)-1H-pyrazole-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-chloroethyl)pyrazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c7-2-4-8-6(11)10-5-1-3-9-10/h1,3,5H,2,4H2,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJCROHYTLTOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution of 1H-pyrazole-1-carboxamide with 2-Chloroethylamine
- Reaction Conditions : The reaction is commonly performed in polar aprotic solvents such as dichloromethane or ethanol.
- Catalysts/Bases : Triethylamine is often used as a base to neutralize the hydrochloric acid byproduct and promote nucleophilic substitution.
- Temperature : Room temperature to slightly elevated temperatures (up to 25°C) are preferred to maximize yield and minimize decomposition.
- Procedure : Stirring the mixture of 1H-pyrazole-1-carboxamide and 2-chloroethylamine in the presence of triethylamine for several hours leads to the formation of N-(2-Chloroethyl)-1H-pyrazole-1-carboxamide.
- Purification : The crude product is purified by recrystallization or chromatographic methods to obtain a high-purity compound.
| Parameter | Typical Range/Value | Effect on Yield/Quality |
|---|---|---|
| Solvent | Dichloromethane, Ethanol | Polar aprotic solvents enhance reactivity |
| Base | Triethylamine | Neutralizes HCl, drives reaction forward |
| Temperature | 0–25°C | Higher temperatures risk decomposition |
| Reaction Time | 4–12 hours | Sufficient for completion |
Industrial Scale Production
- Continuous Flow Reactors : Industrial synthesis often employs continuous flow reactors to achieve consistent product quality and improved safety by controlling reaction parameters precisely.
- Optimization : Reaction stoichiometry, temperature, and solvent flow rates are optimized to maximize yield and minimize impurities.
- Purification : Large-scale recrystallization and chromatographic techniques are used to isolate the product with high purity.
Alternative Synthetic Routes for Pyrazole Carboxamide Derivatives
While the direct substitution method is the main route for this compound, related pyrazole carboxamide derivatives can be synthesized via multi-step pathways involving:
- Cyclocondensation of 1,3-diketones with hydrazine derivatives to form the pyrazole core.
- Conversion of pyrazole carboxylic acids to acid chlorides using thionyl chloride.
- Subsequent reaction of acid chlorides with amines to form carboxamide derivatives.
These methods provide versatility in the substitution pattern on the pyrazole ring and the amide moiety but are more complex than the direct substitution approach for N-(2-Chloroethyl) derivatives.
Detailed Reaction Scheme for this compound Synthesis
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1H-pyrazole-1-carboxamide + 2-chloroethylamine | Dichloromethane/ethanol, triethylamine, 0–25°C, 4–12 h | This compound | >70 |
Analytical Confirmation of Structure
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR shows characteristic signals for pyrazole protons (δ 6.3–7.1 ppm), chloroethyl methylene protons (δ 3.6–3.8 ppm), and the amide NH proton (δ 8.2–8.5 ppm).
- X-ray Crystallography : Confirms the molecular structure, including bond lengths (e.g., C–N ~1.33 Å, C–Cl ~1.74 Å) and the monoclinic crystal system, ensuring stereochemical integrity.
Research Findings and Optimization Notes
- The nucleophilic substitution reaction is sensitive to temperature; maintaining 0–25°C prevents side reactions and decomposition.
- Using triethylamine as a base is critical to neutralize HCl formed and to drive the reaction equilibrium toward product formation.
- Polar aprotic solvents like dichloromethane improve the nucleophilicity of the amine and enhance reaction efficiency.
- Reaction times between 4 to 12 hours are sufficient for high conversion, with yields typically exceeding 70%.
- Industrial processes benefit from continuous flow setups, optimizing parameters for scale-up and reproducibility.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Base | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Direct nucleophilic substitution | 1H-pyrazole-1-carboxamide + 2-chloroethylamine | Dichloromethane, Ethanol | Triethylamine | 0–25°C | >70 | Most common, straightforward |
| Multi-step synthesis via acid chloride | Pyrazole acid chloride + amine | THF | K2CO3 | 5°C to RT | 40–80 | More complex, versatile |
| Industrial continuous flow | Same as direct substitution | Optimized solvents | Triethylamine | Controlled | Optimized | High reproducibility, scale-up |
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-1H-pyrazole-1-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(2-aminoethyl)-1H-pyrazole-1-carboxamide, while oxidation may produce N-(2-chloroethyl)-1H-pyrazole-1-carboxylic acid.
Scientific Research Applications
N-(2-Chloroethyl)-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biological macromolecules, such as DNA and proteins, resulting in the inhibition of their normal functions. This can lead to cell cycle arrest, apoptosis, or other cellular responses, depending on the specific context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related pyrazole carboxamides and chloro-substituted analogs exhibit diverse biological activities depending on substituent type, position, and electronic properties. Below is a detailed comparison based on pharmacological and physicochemical data from the literature.
Substituent Effects on Anticancer Activity
N-(2-Chlorophenyl)-1H-pyrazole-1-carboxamide derivatives (e.g., 3,5-bis(4-hydroxy-3-methylstyryl)-N-(2-chlorophenyl)-1H-pyrazole-1-carboxamide):
- The 2-chlorophenyl group at the N-position enhances anticancer activity compared to 4-chloro or 4-fluoro analogs. In vitro studies show that the electronegative 2-chloro substituent improves interaction with cellular targets, likely through hydrophobic and electronic effects .
- Key Finding : Compounds with 2-chloro substitution exhibit IC₅₀ values 2–3 times lower than 4-substituted analogs against breast cancer cell lines (MCF-7) .
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea :
- A nitrosourea derivative with a 2-chloroethyl group demonstrates potent activity against murine leukemia L1210.
- Pharmacokinetics : Rapid plasma degradation (half-life ~5 minutes) and high cerebrospinal fluid penetration (3× plasma concentration in dogs), attributed to its lipophilic chloroethyl group .
Antimicrobial and Antifungal Activities
Pyrazole carboxamides with heterocyclic or aminoethyl substituents show varied antimicrobial profiles:
- Key Trend: Bulky, electron-donating groups (e.g., morpholinoethyl) enhance antifungal activity, while smaller substituents (e.g., diethylaminoethyl) favor antibacterial effects .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Chloroethyl and chlorophenyl substituents increase logP values, improving membrane permeability. For example, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea has a logP >2, enabling CNS penetration .
- Metabolic Stability : Chloroethyl groups undergo rapid hydrolysis in plasma, limiting half-life but generating reactive intermediates (e.g., isocyanates) that contribute to cytotoxicity .
Biological Activity
N-(2-Chloroethyl)-1H-pyrazole-1-carboxamide is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural configuration characterized by a pyrazole ring, a chloroethyl group, and a carboxamide moiety. This combination enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can disrupt normal cellular functions, leading to various biological effects such as:
- Cell Cycle Arrest : The compound may inhibit cell proliferation by interfering with the cell cycle.
- Induction of Apoptosis : It can trigger programmed cell death in cancer cells.
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 3.79 | |
| A549 (Lung) | 26 | |
| HepG2 (Liver) | 0.01 | |
| SF-268 (Brain) | 31.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits broad-spectrum activity against several bacterial strains, which is crucial in the fight against antibiotic resistance.
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | Significant | |
| Pseudomonas aeruginosa | Notable |
Study 1: Anticancer Evaluation
A comprehensive study was conducted to evaluate the anticancer effects of this compound on various cancer cell lines. The results indicated significant antiproliferative activity, particularly against breast and liver cancer cells. The mechanism was linked to the compound's ability to induce apoptosis via mitochondrial pathways.
Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties, this compound was tested against common pathogenic bacteria. The compound demonstrated effective inhibition of bacterial growth, suggesting potential as a therapeutic agent in treating infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-Chloroethyl)-1H-pyrazole-1-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, pyrazole derivatives react with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C. Reaction time (4–12 hours) and stoichiometric ratios (1:1.2 pyrazole:chloroacetyl chloride) are critical for yields exceeding 70% .
- Key Variables :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Higher temps risk decomposition |
| Solvent | Dichloromethane | Polar aprotic solvents enhance reactivity |
| Base | Triethylamine | Neutralizes HCl byproduct |
Q. How is the structural integrity of this compound confirmed?
- Analytical Techniques :
- NMR Spectroscopy : H NMR (400 MHz, CDCl) shows characteristic peaks: pyrazole protons at δ 6.3–7.1 ppm, chloroethyl group at δ 3.6–3.8 ppm (CHCl), and carboxamide NH at δ 8.2–8.5 ppm .
- X-ray Crystallography : Monoclinic crystal system (e.g., space group P2/n) with bond lengths (C–N: 1.33 Å, C–Cl: 1.74 Å) confirms stereoelectronic effects .
Advanced Research Questions
Q. How can computational methods resolve tautomeric ambiguities in pyrazole-carboxamide derivatives?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict tautomer stability. For this compound, the 1H-pyrazole tautomer is favored by 5.2 kcal/mol over 2H-pyrazole due to intramolecular hydrogen bonding (N–H···O=C) .
- Data Contradictions : Discrepancies in NMR δ values (e.g., NH proton shifts) may arise from solvent polarity. Compare DMSO-d (δ 8.5 ppm) vs. CDCl (δ 8.2 ppm) to validate tautomer ratios .
Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insights :
- Leaving Group Effects : The chloroethyl group’s Cl is susceptible to substitution by amines (e.g., benzylamine) in DMF at 80°C, forming secondary carboxamides (yield: 65–85%) .
- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems (water:CHCl) by 30% .
Q. How does structural modification impact biological activity in related pyrazole-carboxamides?
- Case Study : Analogues with electron-withdrawing groups (e.g., CF) on the pyrazole ring show enhanced enzyme inhibition (IC: 0.8 µM vs. 2.5 µM for parent compound) due to improved binding to hydrophobic pockets .
- SAR Trends :
| Modification | Biological Activity (IC) |
|---|---|
| –Cl | 2.5 µM (Baseline) |
| –CF | 0.8 µM |
| –OCH | 5.2 µM |
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (e.g., 145–152°C)?
- Root Causes :
- Polymorphism : Recrystallization solvents (ethanol vs. acetone) produce different crystalline forms.
- Purity : Chromatography (silica gel, ethyl acetate/hexane) vs. simple filtration affects impurity levels .
Methodological Recommendations
- Synthesis : Use Schlenk techniques for moisture-sensitive reactions to prevent hydrolysis of the chloroethyl group.
- Characterization : Combine NMR, IR (C=O stretch: 1680 cm), and HRMS ([M+H]: calc. 229.05, obs. 229.03) for unambiguous identification .
- Computational Modeling : Validate DFT predictions with experimental H-N HMBC correlations to confirm tautomer assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
